molecular formula CH6N4 B1677879 Aminoguanidine CAS No. 79-17-4

Aminoguanidine

Cat. No.: B1677879
CAS No.: 79-17-4
M. Wt: 74.09 g/mol
InChI Key: HAMNKKUPIHEESI-UHFFFAOYSA-N
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Description

Pimagedine, also known as aminoguanidine, is a small organic compound with the chemical formula CH6N4. It has been investigated primarily for its potential therapeutic effects in managing diabetic nephropathy. Pimagedine functions as an inhibitor of diamine oxidase and nitric oxide synthase, and it acts to reduce levels of advanced glycation end products (AGEs) by interacting with reactive dicarbonyl compounds such as 3-deoxyglucosone, glyoxal, and methylglyoxal .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimagedine can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine with cyanamide under controlled conditions. The reaction typically proceeds as follows:

  • Hydrazine reacts with cyanamide to form aminoguanidine.
  • The reaction is carried out in an aqueous medium at a temperature of around 50-60°C.
  • The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of pimagedine follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reaction vessels to accommodate the reactants.
  • Continuous monitoring of reaction conditions to ensure optimal yield.
  • Use of advanced purification techniques such as chromatography to obtain high-purity pimagedine.

Chemical Reactions Analysis

Types of Reactions

Pimagedine undergoes several types of chemical reactions, including:

    Oxidation: Pimagedine can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: Pimagedine can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of pimagedine can lead to the formation of guanidine derivatives.

    Reduction: Reduction reactions typically yield aminoguanidine derivatives.

    Substitution: Substitution reactions can produce a wide range of substituted guanidine compounds.

Scientific Research Applications

Mechanism of Action

Pimagedine exerts its effects primarily by inhibiting the formation of glycosylated proteins (AGEs). It achieves this by:

Comparison with Similar Compounds

Pimagedine is often compared with other AGE inhibitors such as:

    Alagebrium: Unlike pimagedine, alagebrium breaks existing AGE cross-links.

    Benfotiamine: This compound works by blocking multiple pathways that lead to AGE formation.

    Pyridoxamine: Inhibits the formation of AGEs by scavenging reactive carbonyl intermediates.

Pimagedine is unique in its dual inhibition of diamine oxidase and nitric oxide synthase, which sets it apart from other AGE inhibitors .

Properties

IUPAC Name

2-aminoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMNKKUPIHEESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1937-19-5 (hydrochloride)
Record name Pimagedine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5040964
Record name Aminoguanidine
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Molecular Weight

74.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pimagedine reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase.
Record name Pimagedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05383
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CAS No.

79-17-4
Record name Aminoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimagedine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimagedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminoguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoguanidine
Source European Chemicals Agency (ECHA)
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Record name PIMAGEDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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